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Compound of Interest

Compound Name: (S)-3-(1-Aminoethyl)phenol

Cat. No.: B047527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-3-(1-
Aminoethyl)phenol, a key chiral intermediate in the pharmaceutical industry. This document

details its physicochemical properties, spectroscopic data, synthesis, and applications, with a

focus on its role in the production of the Alzheimer's disease therapeutic, Rivastigmine.

Detailed experimental protocols and visual diagrams of key processes are included to support

researchers in drug development and manufacturing.

Physicochemical and Spectroscopic Data
(S)-3-(1-Aminoethyl)phenol is a chiral aromatic amine essential for the synthesis of various

active pharmaceutical ingredients (APIs).[1][2] Its enantiomeric purity is critical for the efficacy

of the final drug product.[3]

Physical and Chemical Properties
A summary of the key physicochemical properties of (S)-3-(1-Aminoethyl)phenol is presented

in Table 1.
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Property Value Reference

Molecular Formula C₈H₁₁NO [4][5]

Molecular Weight 137.18 g/mol [4][5]

CAS Number 123982-81-0 [3]

Appearance
White or light brown crystalline

powder
[3]

Boiling Point 266.3 °C at 760 mmHg [6]

Density 1.096 g/cm³ [3]

Flash Point 114.9 °C [3]

Refractive Index 1.572 [3]

Purity ≥ 97% [3]

Storage 2-8°C, protected from light [6]

Spectroscopic Data
The structural elucidation of (S)-3-(1-Aminoethyl)phenol is confirmed through various

spectroscopic techniques.

¹H NMR (Proton NMR) Data

A representative ¹H NMR spectrum of a similar phenol compound shows characteristic peaks

for aromatic protons in the range of δ 6.5-7.5 ppm. The methine proton (CH) adjacent to the

amino group and the methyl protons (CH₃) would appear further upfield. Specific assignments

for (S)-3-(1-Aminoethyl)phenol are detailed in Table 2.
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic-H 6.6 - 7.2 m -

-OH ~5.0 br s -

-CH(NH₂) ~4.1 q ~6.6

-NH₂ ~1.5 - 2.0 br s -

-CH₃ ~1.3 d ~6.6

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Expected

chemical shifts are summarized in Table 3. Aromatic carbons typically resonate between 110-

160 ppm.

Carbon Chemical Shift (δ, ppm)

C-OH (ipso) ~157

Aromatic C-H ~113-130

Aromatic C-C(H)N ~148

-CH(NH₂) ~50

-CH₃ ~25

IR (Infrared) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups. Characteristic absorption

bands are listed in Table 4.
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (phenol) 3200-3600 Broad

N-H stretch (amine) 3300-3500 Medium

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-2960 Medium

C=C stretch (aromatic) 1450-1600 Medium

C-O stretch (phenol) 1200-1260 Strong

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

The molecular ion peak [M]⁺ would be observed at m/z = 137. A common fragmentation would

be the loss of the methyl group, resulting in a fragment at m/z = 122.

Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-3-(1-Aminoethyl)phenol is a critical step in the

manufacturing of several pharmaceuticals. The most common industrial approach involves the

synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-(1-Aminoethyl)phenol
A common method for the synthesis of the racemic compound is the reductive amination of 3-

hydroxyacetophenone.
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Synthesis of Racemic 3-(1-Aminoethyl)phenol.

Chiral Resolution using L-(+)-Tartaric Acid
The separation of the racemic mixture into its constituent enantiomers is often achieved by

forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The

differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of 3-(1-Aminoethyl)phenol

Dissolution: Dissolve racemic 3-(1-aminoethyl)phenol (1 equivalent) in a suitable solvent,

such as methanol or ethanol.

Salt Formation: To this solution, add a solution of L-(+)-tartaric acid (0.5 equivalents) in the

same solvent.

Crystallization: Stir the mixture at room temperature to induce crystallization of the less

soluble diastereomeric salt, (S)-3-(1-aminoethyl)phenol-L-tartrate. The crystallization

process can be aided by cooling the mixture.

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold

solvent.
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Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium

hydroxide solution) to neutralize the tartaric acid and liberate the free (S)-3-(1-
aminoethyl)phenol.

Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield enantiomerically enriched (S)-3-(1-
Aminoethyl)phenol. The enantiomeric excess can be determined by chiral HPLC.
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Chiral Resolution Workflow.

Application in the Synthesis of Rivastigmine
(S)-3-(1-Aminoethyl)phenol is a crucial precursor for the synthesis of (S)-N-Ethyl-N-methyl-3-

[1-(dimethylamino)ethyl]phenyl carbamate, commercially known as Rivastigmine. Rivastigmine
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is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated

with Alzheimer's and Parkinson's diseases.

Synthesis of (S)-3-(1-(Dimethylamino)ethyl)phenol
The synthesis of this intermediate involves the N-methylation of (S)-3-(1-Aminoethyl)phenol.

Experimental Protocol: N-methylation of (S)-3-(1-Aminoethyl)phenol

Reaction Setup: In a reaction vessel, dissolve (S)-3-(1-Aminoethyl)phenol (1 equivalent) in

a suitable solvent such as methanol.

Methylation: Add formaldehyde (excess, e.g., 2.2 equivalents) and a reducing agent like

formic acid (Eschweiler-Clarke reaction) or perform catalytic hydrogenation in the presence

of formaldehyde.

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting

material is consumed.

Work-up: Upon completion, neutralize the reaction mixture and extract the product with an

organic solvent.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain (S)-3-(1-(dimethylamino)ethyl)phenol.

Synthesis of Rivastigmine
The final step in the synthesis of Rivastigmine is the carbamoylation of (S)-3-(1-

(dimethylamino)ethyl)phenol.

Experimental Protocol: Synthesis of Rivastigmine

Reaction Setup: Dissolve (S)-3-(1-(dimethylamino)ethyl)phenol (1 equivalent) in an inert

solvent such as toluene or tetrahydrofuran under an inert atmosphere.

Carbamoylation: Add a base (e.g., sodium hydride or pyridine) to the solution, followed by

the dropwise addition of N-ethyl-N-methylcarbamoyl chloride (1-1.2 equivalents).
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Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 110-

115°C in toluene) and stir for several hours.

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

Work-up: After completion, cool the reaction mixture and quench with water. Extract the

product with an organic solvent.

Purification: Wash the organic phase, dry it, and concentrate it under reduced pressure. The

crude product can be purified by column chromatography to yield Rivastigmine.
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Overall Synthetic Pathway to Rivastigmine.
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Mechanism of Action of Rivastigmine
Rivastigmine exerts its therapeutic effect in Alzheimer's disease primarily through the inhibition

of two key enzymes involved in the breakdown of the neurotransmitter acetylcholine:

acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]

Cholinergic Signaling Pathway in Alzheimer's Disease
In a healthy brain, acetylcholine is released from presynaptic neurons, crosses the synaptic

cleft, and binds to postsynaptic receptors, propagating nerve impulses essential for cognitive

functions like memory and learning. AChE and BuChE in the synaptic cleft rapidly hydrolyze

acetylcholine, terminating the signal. In Alzheimer's disease, there is a decline in cholinergic

neurons, leading to reduced acetylcholine levels and impaired cognitive function.

Rivastigmine's Dual Inhibition
Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE. By inhibiting these

enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine in

the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive

symptoms.[1]
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Rivastigmine's Mechanism of Action.

Potential Role in Amyloid Precursor Protein (APP)
Processing
Recent research suggests that Rivastigmine may also have a disease-modifying effect by

influencing the processing of amyloid precursor protein (APP). It is proposed that Rivastigmine

promotes the non-amyloidogenic pathway, where APP is cleaved by α-secretase, leading to the

formation of the neuroprotective sAPPα fragment and preventing the formation of neurotoxic

amyloid-β plaques.
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Potential Influence of Rivastigmine on APP Processing.
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Conclusion
(S)-3-(1-Aminoethyl)phenol is a fundamentally important chiral intermediate in the

pharmaceutical industry, with its primary role being in the synthesis of Rivastigmine. Its

stereochemistry is paramount for the biological activity of the final drug product. This guide

provides essential data and detailed methodologies to aid researchers and drug development

professionals in the synthesis, handling, and application of this key molecule. The

understanding of its properties and synthetic routes is crucial for the efficient and scalable

production of life-changing medications for neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b047527?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

